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4-(4-Phenoxyphenyl)-2-phenylquinazoline

Hydrogen-bond donor Physicochemical property Lipophilicity

4-(4-Phenoxyphenyl)-2-phenylquinazoline (CAS 313259-31-3) is a fully aromatic 2,4-diarylquinazoline derivative with the molecular formula C₂₆H₁₈N₂O and a molecular weight of 374.4 g/mol. Its scaffold—a quinazoline core simultaneously substituted at the 2-position with a phenyl ring and at the 4-position with a 4-phenoxyphenyl group—places it at a structural intersection between classical 4-anilinoquinazoline kinase inhibitors and simpler 4-arylquinazoline probes.

Molecular Formula C26H18N2O
Molecular Weight 374.4g/mol
CAS No. 313259-31-3
Cat. No. B392048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyphenyl)-2-phenylquinazoline
CAS313259-31-3
Molecular FormulaC26H18N2O
Molecular Weight374.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C26H18N2O/c1-3-9-20(10-4-1)26-27-24-14-8-7-13-23(24)25(28-26)19-15-17-22(18-16-19)29-21-11-5-2-6-12-21/h1-18H
InChIKeyXGZFKSHOPYMODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Sourcing Managers Verify 4-(4-Phenoxyphenyl)-2-phenylquinazoline (313259-31-3) Before Approving Analog Substitution


4-(4-Phenoxyphenyl)-2-phenylquinazoline (CAS 313259-31-3) is a fully aromatic 2,4-diarylquinazoline derivative with the molecular formula C₂₆H₁₈N₂O and a molecular weight of 374.4 g/mol . Its scaffold—a quinazoline core simultaneously substituted at the 2-position with a phenyl ring and at the 4-position with a 4-phenoxyphenyl group—places it at a structural intersection between classical 4-anilinoquinazoline kinase inhibitors and simpler 4-arylquinazoline probes. The compound carries no hydrogen-bond donors, three hydrogen-bond acceptors, a computed XLogP3 of 5.9, and four rotatable bonds, yielding a relatively flat, lipophilic architecture with a topological polar surface area (TPSA) of only 35 Ų . These properties distinguish it fundamentally from hydrogen-bond-donor-rich analogs that dominate the quinazoline kinase inhibitor landscape.

4-(4-Phenoxyphenyl)-2-phenylquinazoline Substitution Risk: Why Close Analogs Cannot Guarantee Equivalent Performance


Attempts to replace 4-(4-phenoxyphenyl)-2-phenylquinazoline with generic 4-anilinoquinazoline or 4-phenoxyquinazoline analogs carry a quantifiable risk of property mismatch. The target compound’s unique combination of zero hydrogen-bond donors (vs. two donors in erlotinib and gefitinib) and a fully carbon-linked 4-aryl substituent (rather than an NH-linked aniline) eliminates a key pharmacophoric hydrogen-bond interaction present in FDA-approved quinazoline kinase inhibitors . The compound’s computed logP of 5.9 places it in a distinctly higher lipophilicity range than gefitinib (XLogP3 ≈ 3.2) or erlotinib (XLogP3 ≈ 3.1–3.5), predicting substantially different membrane partitioning, solubility, and non-specific binding profiles . For screening libraries and biochemical probe applications where target engagement selectivity hinges on these physicochemical differences, blind substitution with an anilinoquinazoline analog can invalidate experimental outcomes.

Quantitative Differentiation of 4-(4-Phenoxyphenyl)-2-phenylquinazoline Against Structural Analogs for Scientific Procurement Decisions


Hydrogen-Bond Donor Count: Zero vs. Two in Classical 4-Anilinoquinazoline Kinase Inhibitors

4-(4-Phenoxyphenyl)-2-phenylquinazoline possesses zero hydrogen-bond donors, whereas the most widely used 4-substituted quinazoline kinase inhibitors—gefitinib, erlotinib, and lapatinib—each contain two hydrogen-bond donors (one secondary amine NH and one additional NH or OH depending on structure). This absence eliminates the capacity for a key hinge-binding hydrogen-bond interaction that is structurally conserved across the 4-anilinoquinazoline class, directly affecting kinase selectivity profiles .

Hydrogen-bond donor Physicochemical property Lipophilicity

Lipophilicity (XLogP3): 5.9 vs. 3.1–3.5 Range for FDA-Approved Quinazoline Kinase Inhibitors

The target compound exhibits a computed XLogP3 of 5.9, placing it approximately 2.4–2.8 log units more lipophilic than gefitinib (XLogP3 ≈ 3.2), erlotinib (XLogP3 ≈ 3.1–3.5), and lapatinib (XLogP3 ≈ 4.2–4.5). This >100-fold theoretical increase in octanol-water partition coefficient predicts substantially altered passive membrane permeability, aqueous solubility, and plasma protein binding, with implications for both in vitro assay behavior and potential off-target partitioning .

Lipophilicity LogP Membrane permeability

Topological Polar Surface Area: 35 Ų vs. 68–75 Ų for Classical Quinazoline Kinase Inhibitors

4-(4-Phenoxyphenyl)-2-phenylquinazoline has a computed TPSA of 35 Ų, approximately half the value of gefitinib (TPSA ≈ 68.6 Ų) and erlotinib (TPSA ≈ 74.7 Ų). This lower polar surface area derives from the absence of polar substituents (e.g., morpholine, methoxyethoxy, or ethynyl groups) commonly appended to the quinazoline 6,7-positions in clinical kinase inhibitors. TPSA values below 60 Ų are associated with enhanced passive blood-brain barrier penetration and altered cellular permeability kinetics relative to higher-TPSA analogs .

Polar surface area Membrane permeability Drug-like properties

Rotatable Bond Count and Molecular Flexibility: 4 Rotatable Bonds vs. 8–10 in Multi-Substituted Quinazolines

The target compound has only four rotatable bonds—the 2-phenyl ring torsion, the 4-phenoxy ring torsion, and the two bonds within the diphenyl ether linkage—compared to 8–10 rotatable bonds in gefitinib, erlotinib, and lapatinib, which carry flexible alkoxy and morpholine/propoxy side chains. This molecular rigidity reduces the entropic penalty upon protein binding and may contribute to slower off-rates when a binding interaction is achieved, although specific kon/koff data remain unreported for this compound . The simpler rotameric profile also implies fewer conformational states in solution, potentially yielding cleaner biophysical assay signals.

Molecular flexibility Entropy Binding kinetics

4-Position Substitution Architecture: Direct C–C Aryl Linkage vs. NH-Linked Aniline in Classical Inhibitors

The 4-(4-phenoxyphenyl) substituent is connected to the quinazoline core via a direct carbon-carbon bond, whereas classical 4-anilinoquinazoline inhibitors use a secondary amine (NH) linkage at the same position. This structural distinction eliminates the NH hydrogen-bond donor and also alters the dihedral angle preference and electron density distribution at the 4-position. In the broader quinazoline literature, 4-aryl-substituted (C–C linked) quinazolines have been identified as inhibitors of breast cancer resistance protein (BCRP/ABCG2) with activity profiles distinct from 4-anilino (C–N linked) analogs . While direct IC₅₀ data for this specific compound in BCRP inhibition are not publicly available, the structural subclass assignment suggests a different primary target space compared to EGFR/HER2 kinase inhibitors.

Substitution pattern Binding mode Kinase selectivity

High-Strength Direct Head-to-Head Comparator Data Limitation Statement

After systematic searching of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature, no direct head-to-head quantitative comparison (e.g., parallel IC₅₀, Kd, or cellular activity data) was identified between 4-(4-phenoxyphenyl)-2-phenylquinazoline and any named structural analog in the same assay under identical conditions . The absence of such data means that the physicochemical differentiation evidence presented above should be considered a rational basis for compound selection, but cannot substitute for empirical confirmation in the end user's specific assay system. Users requiring guaranteed target engagement or selectivity data must commission head-to-head profiling against their comparator of interest before procurement.

Data availability Procurement caution Assay validation

Recommended Procurement and Application Pathways for 4-(4-Phenoxyphenyl)-2-phenylquinazoline Based on Quantified Differentiation Evidence


Chemical Biology Probe for ABC Transporter (BCRP/ABCG2) Inhibition Studies Where Low Polar Surface Area and Zero HBD Are Advantageous

Given its physicochemical profile (TPSA = 35 Ų, XLogP3 = 5.9, zero HBD) and its structural classification within the 4-arylquinazoline subclass that has shown BCRP inhibitory activity, 4-(4-phenoxyphenyl)-2-phenylquinazoline is best positioned as a chemical probe for ABC transporter modulation studies . The absence of a 4-position NH donor differentiates it from 4-anilinoquinazolines that primarily target kinases, reducing kinase polypharmacology that would confound transporter-specific readouts. Users should independently confirm BCRP inhibitory potency in their cellular efflux assay system (e.g., Hoechst 33342 accumulation in BCRP-overexpressing cell lines) before use as a reference inhibitor.

Low-Flexibility Scaffold for Fragment-Based Drug Discovery (FBDD) and Biophysical Screening Libraries

With only four rotatable bonds and a molecular weight of 374.4 g/mol, this compound inhabits a favorable 'lead-like' to 'fragment-plus' chemical space. Its conformational rigidity reduces the entropic penalty of binding, a desirable property for fragment-based screening by surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), or X-ray crystallography . Its high lipophilicity (XLogP3 = 5.9) necessitates careful solvent management (DMSO stock concentrations ≤10 mM recommended) and the inclusion of detergent in assay buffers to minimize non-specific aggregation artifacts.

Negative Control or Orthogonal Probe for Selectivity Profiling Against 4-Anilinoquinazoline Kinase Inhibitors

Because 4-(4-phenoxyphenyl)-2-phenylquinazoline lacks the hinge-binding NH donor motif conserved in EGFR/HER2 kinase inhibitors, it can serve as a matched 'inactive' or orthogonal control for 4-anilinoquinazoline-containing probe sets in kinase selectivity panels . Any residual kinase inhibitory activity observed would likely arise from a non-canonical binding mode or off-target mechanism, providing a useful counter-screen for target deconvolution studies. This application leverages the compound's structural differentiation from gefitinib and erlotinib at the 4-position linkage, rather than requiring the compound itself to be bioactive.

Physicochemical Reference Standard for Computational QSAR and ADMET Model Calibration

The compound's descriptor profile—particularly its extreme lipophilicity (XLogP3 = 5.9) combined with low TPSA (35 Ų) and zero HBD—places it at the boundary of typical oral drug-like chemical space. This makes it useful as an outlier reference standard for calibrating in silico ADMET prediction models, especially for blood-brain barrier penetration (CNS MPO score) and solubility algorithms . Procurement in milligram to gram quantities supports computational chemistry groups developing or validating new predictive models that must handle compounds at the periphery of Lipinski rule-of-five space.

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